Hydrazine-d4 monodeuterate

Kinetic isotope effect Catalytic decomposition Reaction mechanism

Hydrazine-d4 monodeuterate (CAS 102096-80-0), also designated hydrazine hydrate-d6, is a perdeuterated hydrazine reagent with molecular formula ND₂ND₂·D₂O, molecular weight 56.10 g/mol, and a nominal isotopic purity of 98 atom % D. In this compound, all four hydrogen atoms of the hydrazine backbone plus both hydrogen atoms of the water of crystallization are replaced by deuterium, yielding a characteristic M+6 mass shift relative to non-deuterated hydrazine hydrate (MW 50.06 g/mol).

Molecular Formula H6N2O
Molecular Weight 56.098 g/mol
CAS No. 102096-80-0
Cat. No. B032927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine-d4 monodeuterate
CAS102096-80-0
SynonymsHydrazine-d4 Monodeuterate
Molecular FormulaH6N2O
Molecular Weight56.098 g/mol
Structural Identifiers
SMILESNN.O
InChIInChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6
InChIKeyIKDUDTNKRLTJSI-YIKVAAQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine-d4 Monodeuterate (CAS 102096-80-0) Procurement-Grade Profile for Isotopic Labeling and Mechanistic Research


Hydrazine-d4 monodeuterate (CAS 102096-80-0), also designated hydrazine hydrate-d6, is a perdeuterated hydrazine reagent with molecular formula ND₂ND₂·D₂O, molecular weight 56.10 g/mol, and a nominal isotopic purity of 98 atom % D . In this compound, all four hydrogen atoms of the hydrazine backbone plus both hydrogen atoms of the water of crystallization are replaced by deuterium, yielding a characteristic M+6 mass shift relative to non-deuterated hydrazine hydrate (MW 50.06 g/mol) . As a stable-isotope-labeled analogue of hydrazine hydrate (CAS 7803-57-8), it retains the full nucleophilic and reducing reactivity of the parent while providing distinct spectroscopic and mass-spectrometric signatures essential for reaction mechanism elucidation, metabolic tracing, and quantitative analytical workflows .

Why Non-Deuterated Hydrazine Hydrate or Partially Deuterated Analogs Cannot Replace Hydrazine-d4 Monodeuterate in Critical Applications


Substituting Hydrazine-d4 monodeuterate with standard hydrazine hydrate (N₂H₄·H₂O) or lower-purity deuterated variants introduces irreconcilable analytical and mechanistic ambiguities. Non-deuterated hydrazine hydrate produces intense ¹H NMR signals that obscure analyte resonances and precludes its use as an NMR-silent reaction medium or reagent for in-situ monitoring [1]. In mass-spectrometry-based quantification, the identical nominal mass of protiated hydrazine eliminates the M+6 isotopic offset required for use as a co-eluting internal standard, rendering accurate isotope-dilution workflows impossible . For kinetic isotope effect (KIE) studies, the catalytic decomposition rate ratio rH/rD has been experimentally determined as 5.9 ± 0.2 at 70 °C on platinum [2]; employing non-deuterated or partially deuterated material eliminates this rate differential and destroys the mechanistic probe. Partially deuterated alternatives (e.g., ≥95 atom % D) introduce protium-containing isotopolog contaminants that generate split or broadened MS signals, compromising the limit of detection and quantitative accuracy in trace-level analyses .

Quantitative Differentiation Evidence for Hydrazine-d4 Monodeuterate (CAS 102096-80-0) Relative to Closest Analogs


Catalytic Decomposition Kinetic Isotope Effect: rH/rD = 5.9 ± 0.2 on Platinum

In a direct head-to-head comparison, the catalytic decomposition rate of hydrazine (N₂H₄) versus deuterohydrazine (N₂D₄) on platinum in 0.25 N sulfuric acid yields an isotope effect rH/rD of 5.9 ± 0.2 at 70 °C [1]. The activation energies were independently determined: Ea(H) = 29 kJ/mol for protiated hydrazine versus Ea(D) = 34 kJ/mol for deuterated hydrazine, a difference of 5 kJ/mol attributable to the zero-point energy difference in the N–H versus N–D bond undergoing scission in the rate-determining step [2]. This 5.9-fold rate differential is among the largest primary KIE values reported for hydrazine decomposition and provides unambiguous mechanistic resolution when Hydrazine-d4 monodeuterate is employed as the substrate.

Kinetic isotope effect Catalytic decomposition Reaction mechanism

Mass Spectrometry Quantification: M+6 Isotopic Shift Enables Baseline-Resolved Internal Standard Workflows

Hydrazine-d4 monodeuterate (MW 56.10 g/mol) exhibits a mass shift of M+6 relative to non-deuterated hydrazine hydrate (MW 50.06 g/mol) . This six-dalton mass increment corresponds to replacement of six hydrogen atoms (six ¹H at ~1.008 Da each) by six deuterium atoms (six ²H at ~2.014 Da each), producing an isotopolog cluster that is fully baseline-resolved from the protiated species in low-resolution mass spectrometry [1]. In electrospray ionization high-resolution mass spectrometry (ESI HR-MS) methods, the M+6 shift ensures that the deuterated internal standard signal does not overlap with the monoisotopic or [M+1]/[M+2] isotopomer peaks of the analyte, enabling accurate isotope-dilution quantification without spectral deconvolution [2]. In contrast, partially deuterated material (≥95 atom % D) generates a distribution of isotopologs spanning M+0 through M+6, producing split peaks that reduce signal-to-noise ratio and compromise lower limits of quantification.

Quantitative mass spectrometry Isotope dilution Internal standard

Isotopic Purity Specification: 98 atom % D vs. ≥95% D in Alternative Commercial Sources

The Sigma-Aldrich/Millipore Sigma product (catalog 614009) specifies isotopic purity at 98 atom % D . Alternative commercial sources list purity as ≥95% D . The 3-percentage-point difference in deuterium incorporation corresponds to a 2.5-fold difference in residual protium content (2% residual ¹H at 98 atom % D versus 5% residual ¹H at 95 atom % D). At 98 atom % D, the probability that a given molecule contains zero protium atoms (fully deuterated) is (0.98)⁶ = 88.6%; at 95 atom % D, this probability drops to (0.95)⁶ = 73.5% . The residual protium manifests as ¹H NMR signals in the δ 3–5 ppm region characteristic of NH₂ protons, generating background that can mask low-concentration analyte signals and compromise the NMR-silent property that is the primary value proposition of the deuterated reagent.

Isotopic enrichment Procurement specification Analytical accuracy

Physical Property Differentiation: Density Shift of +12.2% vs. Non-Deuterated Hydrazine Hydrate

Hydrazine-d4 monodeuterate exhibits a density of 1.156 g/mL at 25 °C, compared to 1.03 g/mL at 20 °C for non-deuterated hydrazine hydrate . Correcting for the 5 °C temperature difference (thermal expansion coefficient of hydrazine hydrate is approximately 7 × 10⁻⁴ K⁻¹), the estimated density of non-deuterated hydrazine hydrate at 25 °C is approximately 1.026 g/mL, yielding an isotopolog density ratio ρ(D6)/ρ(H6) ≈ 1.127, or a 12.7% density increase . This density difference arises from the 12.1% molecular weight increase (56.10 vs. 50.06 g/mol) and is consistent with the expectation that molar volume changes upon perdeuteration are minimal for small molecules. The boiling point (120.1 °C, lit.) and melting point (−51.7 °C, lit.) are identical within experimental error to the non-deuterated form, confirming that the isotopic substitution does not alter phase-change thermodynamics but does provide a measurable density signature for quality-control verification by pycnometry or oscillating U-tube densitometry .

Density Isotopic physical properties Material handling

Decomposition Flame Speed: N₂D₄ Flame Speed Halved Relative to N₂H₄

In a controlled comparison using identical apparatus and initial conditions (closed-vessel technique with schlieren photography), the low-pressure decomposition flame speed of N₂D₄ was found to be halved relative to that of N₂H₄ [1]. The total flame-speed reduction was deconvolved into contributing factors: isotopic changes in thermal conductivity contribute a factor of 1.1; isotopic changes in adiabatic flame temperature contribute a factor of 1.3–1.5; and kinetic isotope effects (kH/kD) contribute a factor of approximately 1.5 [2]. The effective activation energy for the N₂D₄ decomposition flame was estimated at 35 ± 2 kcal/mol (146 ± 8 kJ/mol) [1]. This halving of flame speed is a macroscopic manifestation of the primary KIE on the N–H/D bond cleavage step and demonstrates that Hydrazine-d4 monodeuterate is essential for combustion or propellant studies where the hydrogen/deuterium identity of the fuel determines overall burn characteristics.

Combustion kinetics Isotope effect Propellant chemistry

Procurement-Justified Application Scenarios for Hydrazine-d4 Monodeuterate (CAS 102096-80-0)


Mechanistic Elucidation of Catalytic Hydrazine Decomposition Using the rH/rD = 5.9 Kinetic Isotope Effect

Researchers investigating heterogeneous catalytic decomposition of hydrazine on transition-metal surfaces (Pt, Pd, Ir) can employ Hydrazine-d4 monodeuterate to experimentally isolate the N–H bond scission step as rate-determining. By measuring the decomposition rate of N₂D₄ under identical conditions (0.25 N H₂SO₄, 50–90 °C, platinum catalyst) and comparing to N₂H₄, the observed rH/rD of 5.9 ± 0.2 at 70 °C provides a primary KIE fingerprint that validates or refutes proposed mechanistic pathways [1]. The 98 atom % D purity is critical here: residual protium at the 5% level (95 atom % D material) would produce a composite rate between that of pure N₂H₄ and N₂D₄, reducing the apparent KIE and potentially leading to erroneous mechanistic assignments.

Quantitative LC-MS/MS Isotope-Dilution Analysis of Hydrazine and Hydrazine-Derived Analytes in Environmental or Biological Matrices

In analytical workflows targeting hydrazine, monomethylhydrazine, or unsymmetrical dimethylhydrazine in water, soil, or plasma, Hydrazine-d4 monodeuterate serves as an ideal co-eluting internal standard. The M+6 mass shift (MW 56.10 vs. 50.06 g/mol) places the internal standard signal well outside the natural isotopolog envelope of the protiated analytes, eliminating isobaric interference at unit mass resolution . The 98 atom % D specification minimizes the M+0 through M+5 satellite peaks that would otherwise contribute to the analyte channel, reducing the effective background at the analyte m/z and improving the signal-to-blank ratio in trace-level analyses. This application is directly supported by established HR-MS protocols for deuterium-labeled compound quantification [2].

¹H NMR-Silent Reaction Medium for In-Situ Monitoring of Hydrazine-Mediated Transformations

For synthetic chemists performing hydrazine-mediated cyclizations (e.g., pyrazole, pyridazine, or pyridinone formation) and requiring real-time ¹H NMR monitoring of substrate consumption and product formation, Hydrazine-d4 monodeuterate at 98 atom % D replaces standard hydrazine hydrate as both reagent and NMR-silent medium . At 98 atom % D, the residual proton signal at δ 3–5 ppm (NH₂ region) corresponds to an effective concentration of ≤2% of the total hydrazine loading; at reagent concentrations of 10–50 mM, the residual NH₂ signal is ≤0.2–1.0 mM, which is below or at the noise floor in typical acquisition parameters and does not mask substrate resonances [1]. This enables direct kinetic monitoring of reactive intermediates without the need for quenching or extractive workup.

Combustion and Propellant Flame-Structure Studies Exploiting the Halved Flame Speed of N₂D₄

Aerospace and defense research groups studying hydrazine decomposition flames for monopropellant thruster optimization can use Hydrazine-d4 monodeuterate to experimentally deconvolve the contributions of transport properties, thermodynamics, and chemical kinetics to flame propagation. The halved flame speed of N₂D₄ relative to N₂H₄, measured under identical closed-vessel conditions (initial temperature 62 °C, pressure 20–70 torr), has been quantitatively attributed to a thermal conductivity factor (×1.1), adiabatic flame temperature factor (×1.3–1.5), and kinetic isotope effect factor (kH/kD ≈ 1.5) [3]. These factorized contributions are inaccessible from experiments with N₂H₄ alone and are essential for validating computational fluid dynamics (CFD) models of hydrazine thruster combustion chambers.

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